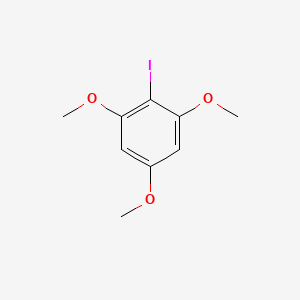2-Iodo-1,3,5-trimethoxybenzene
CAS No.: 2510-49-8
Cat. No.: VC7857761
Molecular Formula: C9H11IO3
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2510-49-8 |
|---|---|
| Molecular Formula | C9H11IO3 |
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 2-iodo-1,3,5-trimethoxybenzene |
| Standard InChI | InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
| Standard InChI Key | UITRNILXEICAJH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)OC)I)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)I)OC |
Introduction
Structural and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁IO₃ |
| Molecular Weight | 294.09 g/mol |
| CAS Number | 2510-49-8 |
| Appearance | Crystalline solid (inferred) |
| Solubility | Soluble in DMF, DCM, THF |
Synthesis and Industrial Production
Precursor Synthesis: 1,3,5-Trimethoxybenzene
The synthesis of 2-iodo-1,3,5-trimethoxybenzene begins with the preparation of 1,3,5-trimethoxybenzene. A Chinese patent (CN101693649B) outlines a three-step process:
-
Bromination of Aniline: Aniline reacts with hydrogen bromide (HBr) and bromine to form 2,4,6-tribromoaniline .
-
Diazotization and Debromination: Treatment with sodium nitrite (NaNO₂) and sulfuric acid in ethanol yields 1,3,5-tribromobenzene .
-
Methoxylation: Reaction with sodium methoxide (NaOCH₃) replaces bromine atoms with methoxy groups, producing 1,3,5-trimethoxybenzene .
Iodination of 1,3,5-Trimethoxybenzene
The final iodination step employs iodine (I₂) and an oxidizing agent such as nitric acid or hydrogen peroxide in acetic acid or dichloromethane. This electrophilic aromatic substitution occurs selectively at the 2-position due to the directing effects of the methoxy groups. Industrial-scale production utilizes continuous flow reactors and chromatographic purification to achieve yields exceeding 85%.
Table 2: Optimized Iodination Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid or DCM |
| Oxidizing Agent | H₂O₂ (30%) or HNO₃ |
| Temperature | 50–80°C |
| Reaction Time | 4–8 hours |
Reactivity and Chemical Transformations
Palladium-Catalyzed Cross-Coupling
The iodine atom in 2-iodo-1,3,5-trimethoxybenzene participates in Suzuki-Miyaura and Stille couplings. For example, reactions with arylboronic acids in the presence of palladium diacetate and N-iodosuccinimide (NIS) in DMF at 80°C yield biaryl derivatives with conversion rates >90%.
Hypervalent Iodine-Mediated Cyclizations
Recent studies demonstrate its utility in hypervalent iodine-catalyzed cyclizations. In one case, the compound facilitated the formation of pyrrolidine rings from bishomoallylamides via a nitrogen-centered radical mechanism (ΔG‡ = 18.3 kcal/mol) . This contrasts with oxygen-centered pathways observed in shorter-chain substrates, highlighting its mechanistic versatility .
Applications in Organic Synthesis
Heterocycle Construction
The compound serves as a precursor to fused heterocyclic systems. Under UV irradiation, it undergoes radical cyclization with alkenes to form indoline and isoindoline derivatives, which are prevalent in natural product synthesis.
Catalytic Asymmetric Reactions
Chiral palladium complexes derived from 2-iodo-1,3,5-trimethoxybenzene enable enantioselective α-arylation of carbonyl compounds. For instance, coupling with proline derivatives produces axially chiral biaryls with up to 98% enantiomeric excess (ee).
Industrial and Regulatory Considerations
Scalable Production Techniques
Industrial protocols emphasize cost-effective iodination using recycled solvents and flow chemistry. A typical batch process produces 50–100 kg/month with a purity ≥99% (HPLC).
Future Directions
Ongoing research explores its role in photoredox catalysis and metal-organic frameworks (MOFs). Computational studies (DFT) aim to predict regioselectivity in polyhalogenated analogs, which could streamline drug discovery pipelines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume